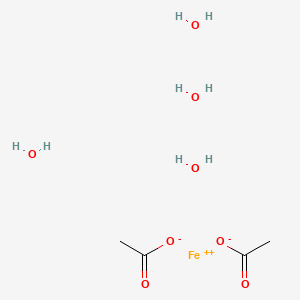

Iron(II)acetatetetrahydrate

説明

Significance of Iron(II) Acetate (B1210297) in Inorganic Chemistry

Iron(II) acetate is a significant compound in inorganic chemistry primarily due to its role as a versatile precursor and starting material for the synthesis of a wide array of other iron compounds. ereztech.comresearchgate.net Its utility stems from the reactivity of the iron(II) center and the acetate ligands, which can be readily displaced or modified.

Key areas of significance include:

Synthesis of Coordination Complexes: It serves as a fundamental starting material for creating more complex iron-containing molecules. researchgate.net Researchers utilize it to synthesize various coordination compounds, including N-heterocyclic carbene (NHC) metal complexes. smolecule.com

Precursor for Materials Science: The compound is widely used as a precursor for producing advanced materials. It is instrumental in the synthesis of iron nanoparticles and iron oxide nanoparticles, which have applications in materials science and nanotechnology. smolecule.comereztech.com It is also used as a material for magnetite and as a catalyst for fabricating carbon nanotubes (CNT). google.com

Catalysis: Iron(II) acetate is an important precatalyst in numerous chemical reactions. smolecule.com Iron-based catalysts are often preferred due to iron's abundance and lower cost compared to precious metals. It has been identified as an effective catalyst component in organic oxidation reactions and polymerization processes. smolecule.comchemimpex.comrsc.org

Mordant in Dyeing: Historically and in modern applications, iron(II) acetate is used as a mordant in the textile industry. chemicalbook.comcalpaclab.com Its function is to fix dyes to fabrics, a process that relies on the coordination between the iron ion, the dye molecule, and the fabric fibers.

Overview of Research Trajectories in Iron(II) Acetate Tetrahydrate Science

Research involving iron(II) acetate has evolved from its traditional applications to a focus on advanced materials and catalysis. The compound's accessibility and reactivity make it a subject of ongoing scientific inquiry.

Early research and applications were largely centered on its use as a mordant for achieving black, gray, or brown dyes, a process sometimes referred to as ebonizing wood. chemicalbook.com This application leverages the principles of coordination chemistry to bind dyes to substrates.

More recent research trajectories have expanded significantly, exploring its potential in high-technology fields. A major focus has been its role as a precursor for nanostructured materials. For instance, the sonochemical synthesis of pure, nanometer-sized Fe₃O₄ (magnetite) particles can be achieved by sonicating iron(II) acetate in water under an inert atmosphere. scispace.com These nanoparticles are of interest for various applications, including magnetic storage media and medical diagnostics. google.com

In the field of catalysis, iron(II) acetate is investigated for its effectiveness in promoting a variety of organic transformations. It has been successfully used as a precatalyst for C-H activation reactions and in the hydrosilylation of ketones to produce secondary alcohols with high selectivity. scispace.comsmolecule.com Another significant area is its application in ring-opening polymerization (ROP). The combination of iron(II) acetate with aliphatic carboxamides has been shown to create an effective catalyst system for the polymerization of lactones, such as producing polylactide (PLLA) with controlled molar masses and narrow dispersity. rsc.org

Structural elucidation has also been a key research trajectory. Detailed studies using X-ray crystallography have been crucial in understanding its polymeric nature. It was identified as a 2D coordination polymer with a porous structure, where all iron atoms are hexacoordinate and acetate groups act as bridging ligands. scispace.comresearchgate.net This structural knowledge is vital for understanding its reactivity and designing new synthetic pathways based on its framework.

Table 2: Key Research Areas and Findings for Iron(II) Acetate

| Research Area | Key Findings and Applications |

|---|---|

| Nanomaterial Synthesis | Serves as a precursor for iron oxide nanoparticles and carbon nanotubes. ereztech.comgoogle.com Sonochemical methods can produce pure magnetite nanoparticles from iron(II) acetate. scispace.com |

| Homogeneous Catalysis | Acts as an effective precatalyst in organic reactions like C-H/N-H alkyne annulations and hydrosilylation of ketones. scispace.comsmolecule.com |

| Polymer Chemistry | Used with co-catalysts for the ring-opening polymerization of lactones to produce biodegradable polymers like PLLA. rsc.org |

| Structural Chemistry | Characterized as a 2D coordination polymer with a porous structure and hexacoordinate iron(II) centers. scispace.comresearchgate.net |

| Dyeing & Pigments | Functions as a mordant to fix dyes onto textiles, a long-standing application based on coordination chemistry. chemicalbook.comcalpaclab.com |

特性

分子式 |

C4H14FeO8 |

|---|---|

分子量 |

245.99 g/mol |

IUPAC名 |

iron(2+);diacetate;tetrahydrate |

InChI |

InChI=1S/2C2H4O2.Fe.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 |

InChIキー |

WXEICPMZIKLINJ-UHFFFAOYSA-L |

正規SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Fe+2] |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Techniques

Advanced Synthetic Routes for Iron(II) Acetate (B1210297) Hydrates

A direct and common method for preparing iron(II) acetate is the reaction of elemental iron with acetic acid. wikipedia.orgresearchgate.net This reaction produces iron(II) acetate and hydrogen gas. wikipedia.org To facilitate the reaction, it is often carried out with hot acetic acid. researchgate.net A typical procedure involves reacting iron powder with a 70% acetic acid solution. crystalls.info The reaction is complete when the evolution of gas ceases. crystalls.info To prevent the oxidation of Fe(II) to Fe(III), the synthesis is typically conducted under an inert atmosphere, such as nitrogen or argon.

The reaction kinetics can be slow, sometimes taking several days for completion. Pre-heating the acetic acid to 60°C and using a 20% excess of the acid can improve reaction rates, reducing the time to 72 hours.

| Reaction Component | Condition/Specification |

| Iron Source | Elemental iron powder, shavings, or pieces wikipedia.orgcrystalls.info |

| Acid | Acetic acid (e.g., 70% solution or glacial) crystalls.info |

| Temperature | Ambient to elevated temperatures (e.g., 60-80°C) |

| Atmosphere | Inert (e.g., nitrogen, argon) to prevent oxidation |

Iron(II) acetate can also be synthesized via precipitation reactions. One such method involves the reaction of an iron(II) salt, like iron(II) nitrate (B79036), with sodium acetate. crystalls.infosmolecule.com In this process, cooling the reaction mixture after combining the hot solutions of the reactants leads to the precipitation of iron(II) acetate. crystalls.info

Another approach utilizes the reaction between iron(II) salts such as iron(II) chloride, sulfate (B86663), or nitrate with an excess of concentrated acetic acid. crystalls.info Heating the mixture and subsequent cooling induces the formation of a crystalline precipitate of iron(II) acetate. crystalls.info The precipitate can then be washed with a small amount of glacial acetic acid. crystalls.info

A different precipitation strategy involves reacting iron(II) sulfate with calcium acetate or lead(II) acetate. crystalls.info This reaction forms a poorly soluble precipitate of calcium sulfate or lead(II) sulfate, which can be removed by filtration, leaving a solution of iron(II) acetate. crystalls.info

Iron(II) acetate can exist in both anhydrous (Fe(CH₃COO)₂) and tetrahydrate (Fe(CH₃COO)₂·4H₂O) forms. wikipedia.org The anhydrous form is a white solid, while the tetrahydrate appears as light green crystals. wikipedia.org The formation of the tetrahydrate occurs when crystallization is performed from aqueous solutions. crystalls.info The anhydrous product can be obtained by carrying out the synthesis in a medium of acetic acid and acetic anhydride, where its solubility is low, causing it to precipitate in its anhydrous form. google.com

The control over the hydration state is crucial as the properties and reactivity of the compound can differ. The tetrahydrate is noted to be less stable and sensitive to temperature, air, and water. researchgate.net

Novel Approaches in Iron(II) Acetate Precursor Chemistry

Iron(II) acetate is a valuable precursor for the synthesis of advanced materials, particularly iron-based nanoparticles, through methods like polyol-mediated and hydrothermal synthesis.

The polyol-mediated synthesis is a versatile wet-chemistry method for producing functional inorganic nanoparticles. nih.gov In this process, a polyol (a type of alcohol with multiple hydroxyl groups, such as diethylene glycol) acts as both the solvent and a reducing agent. redalyc.orgmdpi.com Iron(II) acetate can be used as the iron precursor in this method. mdpi.com

The synthesis involves dissolving the iron precursor in the polyol and heating the mixture to a high temperature, close to the boiling point of the polyol. nih.govredalyc.org This process leads to the formation of highly crystalline iron oxide nanoparticles that can be easily dispersed in polar media. redalyc.org The size and morphology of the resulting nanoparticles can be controlled by varying parameters such as the type of polyol, the concentration of the iron precursor, and the reaction time. rsc.org For instance, microwave-assisted polyol synthesis using iron(II) acetate has been explored to create both single-core and multicore iron oxide nanoparticles. mdpi.com

| Synthesis Parameter | Effect on Nanoparticle Formation |

| Polyol Solvent | Influences particle size and morphology rsc.org |

| Iron Precursor Concentration | Affects crystallite growth researchgate.net |

| Reaction Time | Controls the extent of particle growth rsc.org |

| Heating Method | Microwave-assisted heating can reduce reaction times mdpi.com |

Hydrothermal synthesis is another significant technique that utilizes iron(II) acetate as a precursor. This method involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures in a sealed vessel called an autoclave. open.ac.uk Iron(II) acetate has been used in the hydrothermal synthesis of iron-doped mullite, where it is mixed with aluminum and silicon acetates in water and processed at 220°C. open.ac.uk

This method is also employed for the synthesis of iron oxide nanoparticles. researchgate.net By varying the reaction conditions, such as temperature, pH, and precursor concentration, the properties of the resulting iron oxide particles, including their size and morphology, can be tailored. msu.rumsu.ru For example, hydrothermal treatment of an iron hydroxide (B78521) gel, which can be derived from an iron(II) acetate precursor, at 250°C can yield ultrafine α-Fe₂O₃ nanoparticles. msu.ru

Microwave-Assisted Preparations for Coordination Frameworks

Microwave-assisted synthesis has emerged as a significant technique for the rapid and efficient production of coordination frameworks, offering advantages in terms of reduced reaction times, enhanced reaction rates, and improved energy efficiency compared to conventional solvothermal methods. researchgate.netmdpi.com This approach utilizes microwave irradiation to directly and homogeneously heat the reaction mixture, which can lead to faster nucleation and crystal growth, and in some cases, the formation of unique or metastable material phases. researchgate.netnih.gov The application of microwave heating is particularly advantageous in the synthesis of iron-based coordination materials, where precise control over the structure and properties is crucial.

The use of Iron(II) acetate as a precursor in these syntheses is noteworthy. For instance, a microwave-assisted strategy has been successfully employed for the rapid production of high-quality single-atom Fe/N/C catalysts. researchgate.net In this type of synthesis, Iron(II) acetate is mixed with nitrogen-containing organic ligands, such as 1,10-phenanthroline (B135089), and a carbon support. researchgate.netresearchgate.net The microwave irradiation facilitates the coordination of iron atoms with the nitrogen sites within the carbon matrix, leading to the formation of atomically dispersed catalytic centers. researchgate.netresearchgate.net This method has been shown to profoundly enhance the reaction rate and significantly reduce energy consumption. researchgate.net

Research has demonstrated that the choice of precursors and solvents is critical. In a typical procedure for creating iron-centered single-atom sites, Iron(II) acetate tetrahydrate is dissolved in a solvent like ethanol (B145695) along with a chelating ligand such as 1,10-phenanthroline monohydrate. nih.govresearchgate.net This initial step forms a homogeneous solution containing the iron precursor and the coordinating ligands, which is then subjected to heating to promote the formation of the final coordination structure. nih.gov While some procedures may utilize conventional heating, the principles of precursor and ligand selection are directly applicable to microwave-assisted syntheses. nih.gov

Furthermore, the microwave-assisted polyol synthesis method has been utilized to produce iron oxide-based nanoparticles, where Iron(II) acetate serves as the iron precursor. mdpi.com This technique involves heating a mixture of the metal acetate in a high-boiling point polyol solvent, such as diethylene glycol or tetraethylene glycol, using microwave irradiation. mdpi.com This process allows for precise temperature control and leads to the formation of nanoparticles with a narrow size distribution. mdpi.com While the end product in this specific case is an oxide, the underlying principles of using microwave energy to drive the reaction of a metal acetate precursor are relevant to the formation of coordination polymers.

The formation of nanoscale coordination polymers (NCPs) has also been achieved using Iron(II) acetate. In one example, Iron(II) acetate was added to an ethanolic solution containing catechol-functionalized molecules and a bis(imidazole) bridging ligand, resulting in the instantaneous precipitation of the dark-purple NCPs. tdx.cat This demonstrates the reactivity of Iron(II) acetate in forming coordination bonds with suitable organic linkers.

The following table summarizes representative conditions and findings from research utilizing Iron(II) acetate in microwave-assisted or related syntheses to form coordination materials.

| Product | Iron Precursor | Ligand(s) | Solvent | Method | Key Findings | Reference(s) |

| Fe/N/C Single-Atom Catalyst | Iron(II) acetate | 1,10-phenanthroline, ZIF-8 derived carbon | N/A (Ball-milling followed by pyrolysis) | Microwave-Assisted Pyrolysis | Rapid production of high-quality catalysts with excellent oxygen reduction reaction performance. | researchgate.net |

| Iron-centered Single-Atom Catalyst | Iron(II) acetate tetrahydrate | 1,10-phenanthroline monohydrate | Ethanol | Conventional Heating (Water Bath) | Formation of individually dispersed atomic Fe sites coordinated with 4 N atoms. | nih.govresearchgate.net |

| Doped Iron Oxide Nanoparticles | Iron(II) acetate | N/A (forms oxide) | Diethylene glycol (DEG), Tetraethylene glycol (TEG) | Microwave-Assisted Polyol Synthesis | Simple, eco-friendly method to produce hydrophilic nanoparticles with controlled size. | mdpi.com |

| Iron-Catechol NCPs | Iron(II) acetate | Catechol-AZT conjugate, Caffeic acid, bis(imidazole) | Ethanol | Spontaneous Precipitation | Instantaneous formation of nanoscale coordination polymer particles upon precursor addition. | tdx.cat |

Structural Elucidation and Crystallographic Analysis

Crystal Structure Determination of Iron(II)acetatetetrahydrate

The determination of the crystal structure for iron(II) acetate (B1210297) has been accomplished through X-ray crystallography, primarily providing high-resolution data for the anhydrous variant. wikipedia.org This analysis is crucial for understanding the precise arrangement of atoms and the bonding interactions within the solid state.

The anhydrous form of iron(II) acetate crystallizes in the orthorhombic system. wikipedia.org Detailed structural refinement has identified its space group as Pbcn. wikipedia.orgresearchgate.netsmolecule.com The unit cell parameters for the anhydrous crystal, determined at a temperature of 200 K, provide the fundamental dimensions of the repeating structural unit. wikipedia.org

Table 1: Crystallographic Data for Anhydrous Iron(II) Acetate (at 200 K)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn (No. 60) |

| a | 18.1715(4) Å |

| b | 22.1453(5) Å |

| c | 8.2781(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

Source: Wikipedia. wikipedia.org

In the solid state, the iron(II) centers are hexacoordinate, meaning each iron ion is bonded to six other atoms. researchgate.net These coordinated atoms are the oxygen atoms from the acetate ligands. This arrangement results in a distorted octahedral geometry around the Fe(II) ions. smolecule.com It is anticipated that in the tetrahydrate form, the coordination sphere of the iron(II) center would also be octahedral, but would consist of oxygen atoms from both acetate ligands and coordinated water molecules.

The acetate ligands demonstrate notable versatility in their coordination, acting as bridges between multiple iron centers. wikipedia.org In the polymeric structure of anhydrous iron(II) acetate, the ligands adopt various coordination modes, but are characterized by their bridging function, linking the Fe(II) ions into an extended network. wikipedia.orgresearchgate.netsmolecule.com This bridging is a key feature contributing to its polymeric nature. While terminal acetate ligands (bound to only one metal center) are possible in coordination chemistry, the structure of anhydrous iron(II) acetate is dominated by these multidentate, bridging interactions. wikipedia.org In the tetrahydrate, it is plausible that some acetate ligands could be terminal or that water molecules might occupy coordination sites, altering the bridging network observed in the anhydrous form.

Spectroscopic Characterization for Electronic and Magnetic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy of Iron(II) Acetate (B1210297) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds, such as those containing the high-spin iron(II) ion (a d⁶ system with S=2), is a powerful technique for elucidating molecular and electronic structure in solution. purdue.edu The presence of unpaired electrons on the Fe(II) center causes large shifts and rapid relaxation of nuclear spins, resulting in spectra that are vastly different from those of diamagnetic analogues. nih.govnih.gov

The key feature of a paramagnetic NMR (pNMR) spectrum is the hyperfine shift, which is the total shift experienced by a nucleus in a paramagnetic molecule. This shift is the sum of the orbital (diamagnetic) shift and the hyperfine contribution, the latter arising from the interaction between the unpaired electrons and the nucleus. The hyperfine shift can be broken down into two main components: the Fermi contact shift and the pseudocontact (or dipolar) shift. nih.gov

For high-spin Fe(II) complexes, which often have relatively small magnetic anisotropy, the Fermi contact shift is typically the dominant contributor to the hyperfine shift. researchgate.net The contact shift arises from the transfer of unpaired electron spin density from the metal ion to the nucleus of an atom within a ligand. nih.govnih.gov This transfer occurs through the covalent bonds connecting the metal and the ligand. The magnitude and, crucially, the sign of the contact shift at a specific nucleus are directly proportional to the amount and sign of the spin density at that position. nih.gov

This relationship allows pNMR to be used as a sensitive probe to map the distribution of unpaired electron density across the entire molecule, including the acetate and water ligands of the iron(II) acetate system. The delocalization of spin density can occur through two primary mechanisms:

σ-Delocalization: Unpaired electron density is transferred through the sigma-bonding framework of the ligands. This mechanism typically results in the spin density retaining the same sign as it moves away from the metal center.

π-Delocalization: In ligands with π-systems, spin density can be delocalized through p-orbitals. This can lead to an alternation in the sign of the spin density at different atoms within the π-system.

By analyzing the ¹H and ¹³C NMR spectra, the hyperfine shifts of the methyl and carboxylate carbons of the acetate ligand, as well as the protons of the coordinated water molecules, can be determined. These shifts provide a detailed picture of the covalent character of the iron-ligand bonds and the pathways through which electron spin is delocalized from the Fe(II) center. nih.gov

Variable-temperature (VT) NMR spectroscopy is a powerful kinetic tool used to study dynamic chemical processes, such as the exchange of ligands in a coordination complex. researchgate.net In the context of iron(II) acetate tetrahydrate in solution, both the acetate and water ligands can undergo exchange with other ligands or with the bulk solvent. VT-NMR allows for the quantification of the rates of these exchange processes.

The appearance of the NMR spectrum is highly dependent on the relationship between the rate of the exchange process (k) and the NMR timescale. At low temperatures, where the exchange is slow, distinct signals are observed for the ligand in its coordinated and free states. As the temperature is increased, the rate of exchange increases. In the intermediate exchange regime, the signals broaden significantly and may coalesce into a single, very broad peak. At high temperatures, where the exchange is fast on the NMR timescale, a single, sharp, time-averaged signal is observed.

By performing a line-shape analysis of the NMR signals at various temperatures, the rate constant (k) for the exchange process can be determined at each temperature. researchgate.net This data can then be used to construct an Eyring plot, where ln(k/T) is plotted against 1/T. From the slope and intercept of this plot, the activation parameters for the ligand exchange reaction can be determined:

Enthalpy of Activation (ΔH‡): Represents the energy barrier for the exchange process.

Entropy of Activation (ΔS‡): Provides insight into the mechanism of the exchange. libretexts.org A positive ΔS‡ is indicative of a dissociative (D) or interchange-dissociative (Id) mechanism, where bond-breaking is the key feature of the transition state. Conversely, a negative ΔS‡ suggests an associative (A) or interchange-associative (Ia) mechanism, where bond-formation is dominant in the transition state.

This analysis can distinguish the mechanisms by which acetate and water ligands exchange, providing fundamental insights into the reactivity and solution behavior of the iron(II) acetate complex. libretexts.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For iron(II) acetate tetrahydrate, these methods are invaluable for identifying functional groups, determining ligand coordination modes, and characterizing the metal-ligand bonds. ksu.edu.sa

The vibrational spectrum of iron(II) acetate tetrahydrate is characterized by modes originating from the acetate ligand, the coordinated water molecules, and the iron-oxygen bonds. A comparison with the spectrum of a purely ionic acetate, such as sodium acetate, is useful for identifying the effects of coordination to the Fe(II) center. researchgate.net The key vibrational bands and their approximate assignments are summarized below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3000 - 3500 | Stretching vibration of coordinated water molecules, often broad. |

| ν_as(COO⁻) | ~1540 - 1580 | Asymmetric stretching of the carboxylate group. |

| ν_s(COO⁻) | ~1400 - 1440 | Symmetric stretching of the carboxylate group. |

| δ(CH₃) | ~1350, ~1430 | Bending (deformation) modes of the methyl group. |

| ν(C-C) | ~930 - 950 | Stretching of the carbon-carbon bond in the acetate ligand. |

| ρ(CH₃) | ~1010 - 1050 | Rocking modes of the methyl group. |

| δ(COO⁻) | ~600 - 700 | Bending (scissoring, wagging) modes of the carboxylate group. |

| ν(Fe-O) | < 400 | Stretching vibrations of the iron-oxygen bonds (both from acetate and water). nih.gov |

Data compiled from general knowledge of acetate spectra and literature values for metal acetates. researchgate.netresearchgate.netcdnsciencepub.com

The coordination mode of the acetate ligand to the metal center can be effectively determined by analyzing the positions of the carboxylate stretching frequencies. The separation between the asymmetric and symmetric stretching frequencies, Δν = [ν_as(COO⁻) - ν_s(COO⁻)], is particularly diagnostic. researchgate.net Different coordination environments give rise to characteristic Δν values, as the symmetry of the COO⁻ group is altered upon coordination.

| Coordination Mode | Description | Frequency Separation (Δν) |

|---|---|---|

| Ionic | Free acetate ion (e.g., in CH₃COONa). The two C-O bonds are equivalent. | ~140 - 170 cm⁻¹ |

| Monodentate | One oxygen atom is coordinated to the metal. The C=O and C-O bonds become highly inequivalent. | > 200 cm⁻¹ (Significantly larger than ionic) |

| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. The C-O bonds remain relatively equivalent. | < 100 cm⁻¹ (Significantly smaller than ionic) |

| Bidentate Bridging | Each oxygen atom coordinates to a different metal center, linking them. The C-O bonds are nearly equivalent. | ~140 - 200 cm⁻¹ (Similar to or slightly larger than ionic) |

Correlation based on the work of Nakamoto and others on metal carboxylates. researchgate.net

For solid iron(II) acetate, the observed separation Δν is similar to that of the ionic acetate, which strongly indicates a bidentate bridging coordination mode. researchgate.net This spectroscopic evidence is in excellent agreement with X-ray diffraction studies, which confirm that anhydrous iron(II) acetate adopts a polymeric structure where octahedral Fe(II) centers are interconnected by bridging acetate ligands. wikipedia.org

Electronic Spectroscopy: UV-Visible and Photoluminescence

UV-Visible spectroscopy probes the electronic transitions within a compound. For transition metal complexes, the observed absorption bands can typically be assigned to d-d transitions or charge-transfer transitions. libretexts.org

The iron(II) ion in a high-spin state has a d⁶ electron configuration. In the pseudo-octahedral coordination environment provided by the acetate and water ligands in iron(II) acetate tetrahydrate, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy e_g set. youtube.com For a d⁶ high-spin ion, there is only one spin-allowed electronic transition between these d-orbitals: the excitation of an electron from the t₂g level to the e_g level. This corresponds to the ⁵T₂g → ⁵E_g transition. umb.edu

This d-d transition is characteristically weak (Laporte-forbidden) and appears as a single, broad absorption band. For the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, this band is centered in the near-infrared region around 1000 nm. A similar weak, broad absorption is expected for iron(II) acetate tetrahydrate. More intense absorptions, attributed to ligand-to-metal charge transfer (LMCT) transitions, typically occur at much shorter wavelengths in the ultraviolet region of the spectrum. researchgate.netnih.gov

Photoluminescence (emission of light from an electronically excited state) is exceedingly rare for high-spin iron(II) complexes. Following photoexcitation into either d-d or charge-transfer states, the molecule undergoes extremely rapid, non-radiative decay through a manifold of low-lying metal-centered excited states. nih.gov This process is highly efficient and occurs on a sub-picosecond timescale, meaning the excited state lifetime is too short for luminescence to occur. Consequently, iron(II) acetate tetrahydrate is considered non-luminescent.

Advanced Characterization Techniques

Advanced analytical methods provide a deeper understanding of the iron centers, confirming oxidation states and detailing the precise local atomic environment.

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of iron atoms, providing precise information on oxidation state, spin state, and site symmetry. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

Isomer Shift (IS): This parameter is related to the s-electron density at the nucleus and is highly indicative of the oxidation state. For high-spin Fe(II) in an octahedral oxygen environment, the isomer shift is typically in the range of +1.0 to +1.3 mm/s (relative to α-iron at room temperature).

Quadrupole Splitting (QS): This parameter arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. A non-zero QS indicates a non-cubic symmetry of the electron cloud and/or ligand arrangement. High-spin Fe(II) (d⁶) has an asymmetric d-electron distribution, which generates a large EFG, resulting in a significant quadrupole splitting, often greater than 2.0 mm/s.

Studies on anhydrous iron(II) acetate have revealed the presence of two distinct quadrupole-split doublets in the Mössbauer spectrum. Both doublets exhibit isomer shifts and quadrupole splittings that are characteristic of high-spin Fe(II) in an octahedral environment of oxygen atoms (Fe(II)-O₆). The presence of two doublets suggests two slightly different coordination environments for the iron centers within the polymeric crystal structure. researchgate.net

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Fe(II) in an Octahedral Oxygen Environment

| Parameter | Typical Value Range (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (IS) | +1.0 – +1.3 | Confirms Fe(II) oxidation state |

| Quadrupole Splitting (QS) | > 2.0 | Indicates high-spin Fe(II) state and non-cubic local symmetry |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a sample surface. For iron compounds, the analysis focuses on the Fe 2p core level spectrum.

The Fe 2p spectrum consists of two main peaks, the Fe 2p₃/₂ and Fe 2p₁/₂, which arise from spin-orbit coupling. The binding energy of these peaks is sensitive to the oxidation state of the iron. For Fe(II) compounds, the Fe 2p₃/₂ peak typically appears at a binding energy of approximately 709–710 eV. rsc.org This is a lower binding energy compared to Fe(III) species, which are found around 711 eV. rsc.org

A key feature for distinguishing high-spin Fe(II) is the presence of a characteristic "shake-up" satellite peak on the higher binding energy side of the main Fe 2p₃/₂ and Fe 2p₁/₂ peaks. thermofisher.comxpsfitting.com These satellites originate from the simultaneous excitation of a valence electron to a higher energy level (a shake-up event) during the photoemission of a core electron. The presence and intensity of these satellite features are diagnostic of the spin state and ligand environment of the iron ion. xpsfitting.com An XPS analysis of pure iron(II) acetate tetrahydrate would be expected to show the Fe 2p₃/₂ peak around 709-710 eV along with its associated shake-up satellite, confirming the Fe(II) oxidation state.

Table 3: Expected XPS Features for Iron(II) Acetate Tetrahydrate

| Spectral Region | Feature | Expected Binding Energy (eV) | Significance |

|---|---|---|---|

| Fe 2p | Fe 2p₃/₂ Main Peak | ~709 – 710 | Characteristic of Fe(II) |

| Fe 2p | Shake-up Satellite | ~715 – 716 | Confirms high-spin Fe(II) state |

| Fe 2p | Fe 2p₁/₂ Main Peak | ~722 – 723 | Spin-orbit component of Fe(II) |

| O 1s | Oxygen Peak | ~531 – 532 | Corresponds to oxygen in acetate and water |

| C 1s | Carbon Peak | ~285 (C-C/C-H), ~288 (O-C=O) | Corresponds to carbon in the acetate ligand |

X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local geometric and electronic structure around a specific element. The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). msu.edu

XANES: The XANES region, which encompasses the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom (iron, in this case). The energy of the absorption edge is directly correlated with the oxidation state; the edge position for Fe(II) is found at a lower energy than that for Fe(III). esrf.frresearchgate.net Furthermore, the pre-edge features in the XANES spectrum are sensitive to the coordination symmetry. For an octahedral Fe(II) center, which possesses a center of symmetry, the 1s → 3d pre-edge transition is formally forbidden and thus appears as a very weak feature.

EXAFS: The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment around the iron atom. Analysis of the EXAFS signal can accurately determine the type, number, and distance of neighboring atoms in the first few coordination shells. For iron(II) acetate tetrahydrate, EXAFS analysis would provide precise Fe-O bond lengths and the coordination number of the iron center, confirming the octahedral coordination by oxygen atoms from the acetate and water ligands. msu.edu

While specific XAS studies on iron(II) acetate tetrahydrate are not widely documented, the application of this technique would be expected to confirm an Fe(II) oxidation state via the XANES edge position and provide detailed Fe-O bond distance information consistent with its known crystal structure. researchgate.netaps.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Iron(II) Acetate (B1210297) Complexes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While specific DFT studies focusing exclusively on iron(II) acetate tetrahydrate are not extensively available in public literature, the principles can be understood by examining studies on closely related iron(II) aqua and carboxylate complexes. These studies provide a framework for understanding the electronic characteristics of the iron(II) center in an octahedral-like environment provided by acetate and water ligands.

Electronic Structure Analysis: HOMO-LUMO Gap and Orbital Character

The electronic structure of an iron(II) complex like iron(II) acetate tetrahydrate is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic transitions.

In a typical high-spin octahedral Fe(II) complex, the d-orbitals are split into t2g and eg sets. The HOMO is often of metallic character, primarily composed of the iron d-orbitals. The LUMO, conversely, can have significant ligand character, depending on the nature of the coordinating atoms. For iron(II) acetate tetrahydrate, the HOMO would be expected to be dominated by the Fe(II) d-orbitals, while the LUMO would likely involve contributions from the antibonding orbitals of the acetate and water ligands. The precise energy of the HOMO-LUMO gap would be influenced by the coordination geometry and the ligand field strength.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital, typically with significant Fe(II) d-orbital character. |

| LUMO | Lowest Unoccupied Molecular Orbital, likely involving antibonding orbitals from acetate and water ligands. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is a key indicator of chemical reactivity and electronic stability. |

Prediction of Molecular Geometries and Energetics

In its anhydrous form, iron(II) acetate is known to adopt a polymeric structure with octahedral Fe(II) centers. In the tetrahydrate, a discrete molecular structure is expected in solution, likely with a distorted octahedral geometry around the iron center. DFT calculations can predict the precise nature of this distortion, which arises from the different electronic and steric properties of the acetate and water ligands. Furthermore, these calculations can provide the relative energies of different possible isomers or conformers.

Spin State Theory and Spin Crossover Phenomena

Iron(II) complexes with a d6 electron configuration can exist in either a high-spin (HS) or a low-spin (LS) state, depending on the strength of the ligand field. This phenomenon, known as spin crossover (SCO), is a key area of research in coordination chemistry.

DFT Prediction of Spin States in Iron(II) Coordination Compounds

DFT is a widely used tool for predicting the preferred spin state of an iron(II) complex. By calculating the energies of both the high-spin and low-spin states, the spin-state splitting energy (ΔEH-L) can be determined. A positive ΔEH-L indicates that the low-spin state is more stable, while a negative value suggests a high-spin ground state.

For iron(II) acetate tetrahydrate, the ligand field is generated by a combination of carboxylate oxygen atoms from the acetate and oxygen atoms from the water molecules. Water and acetate are generally considered weak-field ligands, which typically favor a high-spin state for Fe(II). DFT calculations would be expected to confirm a high-spin quintet (S=2) ground state for this complex.

| Spin State | Electron Configuration | Total Spin (S) | Predicted Stability for Iron(II) Acetate Tetrahydrate |

| High-Spin (HS) | (t2g)4(eg)2 | 2 | More Stable (Predicted) |

| Low-Spin (LS) | (t2g)6(eg)0 | 0 | Less Stable (Predicted) |

Correlation of Computational Data with Experimental Spin Crossover Behavior

While iron(II) acetate tetrahydrate is predicted to be a high-spin complex under normal conditions, the possibility of spin crossover can be investigated computationally. DFT calculations can predict how changes in the coordination environment, such as pressure or temperature, might influence the relative energies of the high-spin and low-spin states.

For a compound to exhibit spin crossover, the energy difference between the HS and LS states must be on the order of thermal energy (kBT). While this is not expected for iron(II) acetate tetrahydrate, computational studies on other Fe(II) complexes have shown that DFT can successfully model and predict SCO behavior. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional within the DFT framework. Functionals with a suitable amount of exact Hartree-Fock exchange are often required to obtain reliable spin-state energetics. Experimental techniques such as magnetic susceptibility measurements and Mössbauer spectroscopy can then be used to validate these computational predictions.

Mechanistic Insights via Computational Simulations

For instance, in a hypothetical reaction where iron(II) acetate tetrahydrate acts as a catalyst, DFT could be used to map out the entire reaction pathway. This would involve:

Reactant and Product Optimization: Determining the structures and energies of the starting materials and final products.

Transition State Searching: Locating the high-energy transition state structures that connect reactants and products.

Intermediate Identification: Identifying any stable intermediates that may form during the course of the reaction.

By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. Such studies can elucidate the role of the iron center, the acetate ligands, and the water molecules in facilitating the chemical transformation. For example, in an oxidation reaction, DFT could show how the coordination of a substrate to the iron center activates it for subsequent attack. While detailed mechanistic simulations for iron(II) acetate tetrahydrate are a subject for future research, the tools of computational chemistry are well-suited to unravel the intricacies of its chemical reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

While crystal structures provide a static image, iron(II) acetate tetrahydrate in solution is a dynamic entity. Molecular dynamics (MD) simulations model the time-dependent behavior of molecules, providing insights into solvation, ligand exchange, and conformational changes.

MD simulations of aqueous Fe²⁺ ions reveal a well-defined hydration structure. acs.orgresearchgate.net The Fe²⁺ ion is typically surrounded by a tightly bound first hydration shell consisting of six water molecules in an octahedral arrangement. A more loosely organized and dynamic second hydration shell exists beyond the first. These simulations can predict structural properties like ion-oxygen distances and coordination numbers, as well as dynamic properties such as the residence time of water molecules in the hydration shells. acs.orgresearchgate.net

First-principles MD simulations of manganese(II) acetate in an aqueous acetic acid solution, a close chemical analogue to iron(II) acetate, provide further insight into the dynamic behavior of transition metal carboxylates in solution. cardiff.ac.uk These simulations show that under relevant conditions, the coordination number of the metal ion is not static but fluctuates, primarily between five and six. This fluctuation is due to the dynamic association and dissociation of both acetate and solvent (water or acetic acid) ligands from the inner coordination sphere. cardiff.ac.uk This dynamic ligand exchange is a critical feature of the solution chemistry of such complexes and is essential for their catalytic activity, as it allows for substrate binding.

The table below summarizes key findings from MD simulations on aqueous Fe²⁺ and analogous Mn²⁺ acetate systems.

| System | Simulation Type | Key Findings | Reference(s) |

| Fe²⁺ in Water | Classical MD | Stable octahedral first hydration shell with 6 water molecules; well-defined second hydration shell. | acs.orgresearchgate.net |

| Mn²⁺ Acetate in Aqueous Acetic Acid | First-Principles MD | Dynamic coordination environment with coordination numbers fluctuating between 5 and 6; constant exchange of acetate and solvent ligands. | cardiff.ac.uk |

This table presents data from molecular dynamics simulations of aqueous Fe²⁺ and a closely related Mn²⁺ acetate system, illustrating the dynamic nature of the coordination sphere in solution.

These simulations paint a picture of iron(II) acetate tetrahydrate in water not as a single, rigid structure, but as a dynamic equilibrium of species where water and acetate ligands can exchange, and the coordination number around the iron center fluctuates. This dynamic behavior is central to its reactivity and role in chemical processes.

Catalytic Applications and Mechanistic Investigations

Iron(II) Acetate (B1210297) in Organic Oxidation Reactions

Iron(II) acetate is implicated in catalytic oxidation reactions, where in-situ generated iron species facilitate the transformation of organic substrates. These reactions are crucial in synthetic chemistry for introducing oxygen-containing functional groups or activating C-H bonds. The reactivity often involves high-valent iron-oxo species that act as powerful oxidizing agents. Early investigations into "Gif-type" systems demonstrated that ferrous species in pyridine (B92270) and acetic acid solutions could activate dioxygen for the selective oxidation of hydrocarbons. berkeley.edu

Oxygen atom transfer (OAT) is a fundamental process in iron-catalyzed oxidations, where an oxygen atom from an oxidant (like O₂) is transferred to a substrate. rsc.org While direct studies on iron(II) acetate tetrahydrate are specific, the mechanism is understood through related nonheme iron(II) complexes. The catalytic cycle typically begins with the formation of an iron(II)-oxidant adduct. This intermediate evolves to a high-valent iron(IV)-oxo species, which is the key oxidant responsible for OAT. rsc.org

This potent Fe(IV)=O intermediate can then react with various substrates. For instance, it can selectively oxidize sulfides to sulfoxides or epoxidize alkenes. rsc.org The reaction concludes with the transfer of the oxygen atom to the substrate, regenerating the iron(II) catalyst, which can then enter a new cycle. The acetate ligands can influence the reactivity and stability of these intermediates.

Beyond OAT, iron catalysts derived from iron(II) acetate can functionalize C-H bonds through hydride or hydrogen atom abstraction (HAT). The activation of strong C-H bonds is a significant challenge in organic synthesis, and iron catalysts offer a cost-effective solution. acs.orgacs.org Mechanistic studies on related systems suggest that a high-spin iron(II) species is a key intermediate in the C-H activation manifold. nih.govresearchgate.net

In a typical HAT pathway, the catalytically active iron species, often a high-valent iron-oxo or iron-hydroxo complex, abstracts a hydrogen atom (a proton and an electron) from the organic substrate. This generates a carbon-centered radical and a reduced iron species. The substrate radical can then be trapped by another reactant or undergo further oxidation. This mechanism is central to the hydroxylation of alkanes and the functionalization of other unactivated C-H bonds. nih.gov For example, iron oxides have been shown to facilitate the abstraction of a hydrogen atom from an acetate adsorbate on their surface. acs.org

Hydrosilylation Catalysis by Iron(II) Complexes

Iron(II) acetate is a widely used and efficient precatalyst for the hydrosilylation of carbonyl compounds, such as ketones and aldehydes. This reaction involves the addition of a silicon-hydride (Si-H) bond across a C=O double bond, yielding silyl (B83357) ethers which can be hydrolyzed to alcohols. This method is a sustainable alternative to traditional reduction methods that use noble metal catalysts like rhodium or ruthenium.

Iron(II) acetate itself is not the active catalyst but a stable precursor, or precatalyst. The activation process begins in situ and often involves an induction period. Mechanistic studies have shown that the acetate (a carboxylate) ligand is reduced by the hydrosilane reagent to form an iron-alkoxide complex.

This iron-alkoxide species then undergoes a σ-bond metathesis with another molecule of the hydrosilane. This step releases a silyl ether and generates the true active catalyst: a highly reactive iron-hydride (Fe-H) species. The identification of this iron-hydride intermediate is crucial to understanding the catalytic cycle. The active catalyst then coordinates to the ketone substrate, setting the stage for the reduction step.

Detailed kinetic and mechanistic studies have elucidated the key steps of the catalytic cycle. For many iron-catalyzed hydrosilylation reactions of ketones, the rate law is found to be first-order in both the iron catalyst and the hydrosilane concentration, and zeroth-order in the ketone. This indicates that the ketone does not participate in the slowest, or rate-determining, step of the reaction.

The rate-determining step has been identified as the σ-bond metathesis between the iron-alkoxide intermediate and the hydrosilane to regenerate the active iron-hydride catalyst. Subsequent steps, including the coordination of the ketone and its insertion into the Fe-H bond, are typically fast.

To confirm the involvement of the Si-H bond cleavage in the rate-determining step, kinetic isotope effect (KIE) experiments are performed. By comparing the reaction rate using a standard hydrosilane (containing Si-H) with a deuterated hydrosilane (containing Si-D), a primary KIE is observed. A significant KIE value (kH/kD > 1) indicates that the bond to hydrogen/deuterium is being broken in the rate-determining step of the reaction.

| Substrate (Ketone) | Catalyst System | Silane | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Acetophenone | Fe(OAc)₂ / Chiral Ligand A | (EtO)₂MeSiH | 65 | 72 | >95 | 83 |

| 4-Methoxyacetophenone | Fe(OAc)₂ / Chiral Ligand A | (EtO)₂MeSiH | 65 | 72 | >95 | 85 |

| 2-Acetylnaphthalene | Fe(OAc)₂ / Chiral Ligand B | PhSiH₃ | 25 | 48 | 98 | 91 |

| Propiophenone | Fe(OAc)₂ / Chiral Ligand B | PhSiH₃ | 25 | 48 | 99 | 94 |

Iron(II) Acetate as a Precursor in Carbon Nanotube Synthesis

Iron(II) acetate can serve as an effective precursor for the synthesis of carbon nanotubes (CNTs). In this application, the compound is not the catalyst itself but the source material for the catalytically active iron nanoparticles. Chemical Vapor Deposition (CVD) is the most common method for this process. youtube.com

In a typical CVD synthesis, a substrate is placed in a furnace at high temperatures (e.g., 600–1200 °C). youtube.com Iron(II) acetate, along with a carbon-containing precursor gas (such as acetylene, ethylene, or ethanol), is introduced into the furnace. At these high temperatures, the iron(II) acetate decomposes, and the iron atoms aggregate on the substrate to form metallic nanoparticles.

Cross-Coupling Reactions Catalyzed by Iron Systems

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. mdpi.comresearchgate.net Iron(II) acetate, as a precursor, participates in catalytic systems that facilitate the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. mdpi.comprinceton.edu Unlike the well-defined mechanisms of palladium catalysis, iron-based systems are characterized by a greater complexity, involving a variety of possible oxidation states and reaction pathways. nih.govnih.gov Mechanistic studies are crucial for optimizing these reactions and expanding their synthetic utility. rochester.edu

Investigation of Fe(I)/Fe(II)/Fe(III) Redox Mechanisms

The catalytic cycle of iron-catalyzed cross-coupling reactions is mechanistically diverse, with multiple redox couples proposed to be active, including Fe(I)/Fe(III), Fe(0)/Fe(II), and Fe(II)/Fe(III). nih.gov This complexity arises from the accessibility of various oxidation and spin states for iron, making the proposal of a single, generalized mechanism challenging. nih.gov

Initial hypotheses often pointed towards the necessity of low-valent iron species (oxidation states below +2) as the active catalysts, formed under the strongly reducing conditions of the reaction. nih.gov However, recent investigations using well-defined iron(II)-ligand precatalysts have demonstrated that low-valent iron is not a prerequisite for effective cross-coupling. nih.gov Mechanistic studies, including Mössbauer and magnetic circular dichroism (MCD) spectroscopy, have identified iron(II) species as being on-cycle and reactive for cross-coupling. nih.govrochester.edu

Density Functional Theory (DFT) calculations have provided deeper insight into plausible reaction pathways. One such study on the cross-coupling of a haloalkane with an aryl Grignard reagent catalyzed by an iron-bisphosphine complex identified a mechanism involving an Fe(I)/Fe(II)/Fe(III) pathway. nih.gov In this cycle, an iron(I) species activates the haloalkane's C-Br bond, while another iron(II) complex traps the resulting alkyl radical to form an iron(III) species, which then leads to the cross-coupled product and regenerates the iron(I) catalyst. nih.gov Further computational and experimental studies support a high-spin Fe(I)/Fe(II)/Fe(III) catalytic cycle in the cross-electrophile coupling of aryl carbamates with alkyl bromides. chinesechemsoc.org This cycle involves a single electron transfer from an Fe(I) complex to activate the alkyl bromide, followed by oxidative addition of the aryl carbamate (B1207046) to the resulting Fe(II) species, and finally reductive elimination from an Fe(III) intermediate to form the Csp²–Csp³ bond. chinesechemsoc.org The active catalyst is often an Fe(I) species, which can be formed by the reduction of the iron precatalyst by the Grignard reagent alone. researchgate.net

| Catalytic System | Proposed Redox Cycle | Key Iron Species Identified/Proposed | Supporting Evidence | Reference |

|---|---|---|---|---|

| Iron–bisphosphine with haloalkane and aryl Grignard | Fe(I)/Fe(II)/Fe(III) | Fe(I)XTHF(SciOPP), Fe(II)XAr(SciOPP), Fe(III) species | Density Functional Theory (DFT) calculations | nih.gov |

| Iron/B2pin2 with aryl carbamates and alkyl bromides | Fe(I)/Fe(II)/Fe(III) | High-spin Fe(I), Fe(II), and Fe(III) complexes | Control experiments and computational studies | chinesechemsoc.org |

| Simple iron salts with Grignard reagents | Fe(I)/Fe(III) | Fe(I) species (S = 3/2) | X-ray Absorption Spectroscopy (XAS) and GC-analysis | researchgate.net |

| Iron–NHC complexes with alkyl-alkyl coupling | Fe(II)/Fe(III) | Reactive iron(II) species | Spectroscopic observation and reaction studies | nih.govacs.org |

Role of Alkyl Radical Intermediates in Catalytic Cycles

A recurring theme in the mechanism of iron-catalyzed cross-coupling is the involvement of alkyl radical intermediates. princeton.edu The generation of these radicals is intimately linked to the redox processes of the iron center. For instance, in the proposed Fe(I)/Fe(II)/Fe(III) cycle, the reaction is initiated by the activation of an alkyl halide by an iron(I) complex via single electron transfer (SET), which generates an alkyl radical. nih.govchinesechemsoc.org

Mechanistic studies provide strong evidence for these radical pathways. Radical clock and radical trap experiments in iron-NHC-catalyzed systems support a radical-based cycle. acs.org Similarly, research on multicomponent radical cascades has shown that a bisarylated Fe(II) species can be responsible for generating an alkyl radical to initiate catalysis. nih.gov The subsequent carbon-carbon bond formation then occurs between a monoarylated Fe(II) center and the transient alkyl radical. nih.gov

The formation of alkyl radicals from alkyl halides is a key step that distinguishes many iron-catalyzed reactions from their palladium-catalyzed counterparts. princeton.edu This radical pathway allows for the coupling of substrates, such as non-activated alkyl halides, that are often challenging for traditional cross-coupling methods prone to side reactions like β-hydride elimination. nih.gov The ability of iron complexes to effectively trap the generated alkyl radical is crucial for achieving high selectivity for the cross-coupled product over byproducts. nih.govnih.gov

Iron(II) Acetate as a Catalyst in Water Oxidation Processes

The oxidation of water to produce dioxygen is a fundamental reaction for artificial photosynthesis and the generation of solar fuels. researchgate.nethighergroundplantconsulting.com Developing efficient and robust water oxidation catalysts (WOCs) from earth-abundant elements like iron is a critical area of research. researchgate.netresearchgate.net Iron(II) acetate can serve as a precursor for forming active iron-based catalysts for this challenging four-electron oxidation process. google.com

Identification of High-Valent Oxo-Iron Intermediates

In both enzymatic and synthetic systems, high-valent iron-oxo species are frequently invoked as the key oxidizing intermediates responsible for catalytic oxidation, including water oxidation. researchgate.netnih.gov Species such as iron(IV)-oxo (Fe(IV)═O) and iron(V)-oxo (Fe(V)═O) are considered potent oxidants capable of facilitating the O-O bond formation step. nih.govresearchgate.net

These high-valent intermediates are typically generated through the successive electron-transfer oxidation of lower-valent iron complexes in the presence of water, which acts as the oxygen source. researchgate.net While direct observation of these transient species is challenging, their participation is often inferred from reaction products, kinetic studies, and the incorporation of oxygen isotopes from labeled water into the products. nih.gov In recent years, bona fide nonheme Fe(IV)═O complexes have been generated and spectroscopically characterized, some even by X-ray crystallography, lending strong support to their role in oxidation catalysis. nih.gov

Density functional theory (DFT) studies have shown that a high-spin (S=2) iron(IV)-oxo species is highly electrophilic and can initiate water oxidation by accepting an electron from a lone pair of a water molecule. vu.nl This electron transfer is a crucial step that leads to the formation of an O-O bond. vu.nl

Structural Features Governing Catalytic Activity

The catalytic activity and stability of iron-based WOCs are profoundly influenced by their molecular structure. researchgate.net The design of the ligand scaffold coordinating the iron center is of paramount importance. researchgate.netresearchgate.net The ligand's structure and electronic properties dictate the reactivity of the metal center, including the accessibility and stability of the high-valent iron-oxo intermediates required for catalysis. researchgate.net

For dinuclear iron complexes, the bridging ligands and the Fe-O-Fe bond angle are critical structural parameters. For instance, a dinuclear oxo-bridged iron complex, [(MeOH)Fe(Hbbpya)-μ-O-(Hbbpya)Fe(MeOH)]⁴⁺, has been shown to be an active electrocatalyst for water oxidation. nih.govacs.org In this complex, the two iron centers are bridged by an oxygen atom, and the coordination environment is completed by methanol (B129727) and a multidentate nitrogen-containing ligand (Hbbpya). nih.gov The Fe-O-Fe angle in such complexes can deviate from the ideal 180°, influencing the electronic communication between the metal centers and, consequently, their catalytic performance. nih.gov Studies on this complex provided evidence for a radical coupling mechanism that facilitates a nearly barrier-less O-O bond formation. highergroundplantconsulting.com

The electronic structure of the ligand system, whether it is electron-donating or -withdrawing, also plays a crucial role. For tetra-amido macrocyclic ligand (TAML) complexes of iron, a balance between electron donation and withdrawal is essential for optimizing both the oxygen-evolving capability and the stability of the catalyst. researchgate.net Ultimately, the judicious design of the coordination environment around the iron center is key to developing robust and efficient catalysts for water oxidation. researchgate.netnih.gov

| Catalyst/Precursor | Key Structural Feature | Proposed Active Species | Catalytic Conditions | Reference |

|---|---|---|---|---|

| [(MeOH)Fe(Hbbpya)-μ-O-(Hbbpya)Fe(MeOH)]⁴⁺ | Dinuclear, oxo-bridged iron centers | High-valent di-iron species | Electrochemical (graphitic electrode) | nih.govacs.org |

| Fe-TAML complexes | Macrocyclic tetra-amido ligand | High-valent Fe-oxo species | Electrochemical (with CAN oxidant) | researchgate.net |

| α-[Fe(mcp)(OTf)₂] | Mononuclear iron with tetradentate ligand | Homogeneous species | Electrochemical (acidic/neutral) | researchgate.net |

| Cr-Fe mixed oxides | Mixed metal oxide nanoparticles | Surface Cr³⁺/Fe³⁺ sites | Photochemical/Electrochemical | metu.edu.tr |

Material Science Applications: Advanced Precursor Chemistry

Fabrication of Iron Oxide Nanostructures using Iron(II) Acetate (B1210297)

Iron(II) acetate is a key starting material for the controlled synthesis of various iron oxide nanostructures. sigmaaldrich.com The thermal decomposition of iron(II) acetate is a common method used to produce iron oxide nanoparticles, where the reaction conditions can be tuned to control the size, morphology, and crystalline phase of the resulting nanomaterials. researchgate.net This control over the physical properties of the nanoparticles is critical for tailoring them to specific applications.

The synthesis of iron oxide nanoparticles from iron(II) acetate is a subject of extensive research due to the wide range of applications for these materials, including their use in supercapacitors. sigmaaldrich.comrashdeep.com One effective method is the thermal decomposition of iron(II) acetate, which can be performed without a solvent. researchgate.net In this process, the precursor is heated in a furnace under controlled conditions, leading to the formation of iron oxide nanoparticles. researchgate.net The properties of the synthesized nanoparticles are highly dependent on the decomposition temperature and duration. researchgate.net

For instance, research has shown that thermal decomposition of iron(II) acetate in air at different temperatures and times results in the formation of magnetite and hematite (B75146) nanoparticles with sizes around 20 nm. researchgate.net The specific conditions, such as the molar ratios of precursors and reaction temperature, play a significant role in determining the final nanoparticle morphology and crystal phase.

| Sample ID | Decomposition Temperature (°C) | Decomposition Time (hr) | Resulting Iron Oxide Phases | Average Particle Size (nm) |

|---|---|---|---|---|

| FA1 | 400 | 0.5 | Magnetite, Hematite | ~20 |

| FA2 | 400 | 1.0 | Magnetite, Hematite | ~20 |

| FA3 | 400 | 1.5 | Magnetite, Hematite | ~20 |

| FA4 | 500 | 1.0 | Magnetite, Hematite | ~20 |

| FA5 | 600 | 1.0 | Magnetite, Hematite | ~20 |

These iron oxide nanoparticles, particularly when incorporated into carbon nanofibers, have shown potential for use in supercapacitor applications. sigmaaldrich.com

Iron(II) acetate is also utilized as a precursor for the synthesis of hematite (α-Fe₂O₃) nanoparticles specifically for applications in solar cells. sigmaaldrich.comrashdeep.com Hematite is a promising material for photoelectrochemical water splitting due to its abundance, stability, and suitable band gap. The shape and size of hematite nanoparticles can influence their optical properties, which is a critical factor for their performance in photovoltaic devices. sigmaaldrich.com

Research has demonstrated the fabrication of hematite nanoparticles with various morphologies, such as nearly spherical shapes with an average diameter of 45 nm. mdpi.com While various iron salts can be used, iron(II) acetate provides a reliable route to produce nanoparticles for solar cell applications. sigmaaldrich.comrashdeep.com These nanostructures exhibit good absorbance in the visible light spectrum, making them suitable as a visible-light-responsive catalyst. mdpi.com The development of efficient synthesis methods for hematite nanostructures from precursors like iron(II) acetate is a key area of research for advancing solar energy conversion technologies. researcher.life

Iron-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

Iron(II) acetate itself exhibits a polymeric structure in its anhydrous form, with octahedral Fe(II) centers linked by acetate ligands, forming a 2D coordination polymer. semanticscholar.orgwikipedia.org This inherent ability to form coordination networks makes it a valuable starting material for the synthesis of more complex structures like metal-organic frameworks (MOFs). semanticscholar.org

The crystal structure of iron(II) acetate reveals a two-dimensional coordination polymer that forms a porous network with one-dimensional channels through additional hydrogen bond contacts. semanticscholar.org This intrinsic porosity is a foundational characteristic for designing more elaborate porous coordination networks. The synthesis of such networks often involves the reaction of a metal source, in this case, derived from iron(II) acetate, with organic linkers to create extended, crystalline structures. researchgate.net

While many iron-based MOFs utilize iron(III) sources, the principles of MOF synthesis can be applied to iron(II) systems. semanticscholar.orgresearchgate.net The design of porous iron(II) coordination networks focuses on selecting appropriate organic ligands that can coordinate with the Fe(II) centers to build up a framework with desired pore sizes and functionalities. The combination of Fe(II) ions with pyridyl-appended organic tectons, for example, can lead to the formation of 2D grid-like or 3D diamond-like architectures. isuct.ru

| Network Type | Cross-linking Reaction | Resulting Structure | Apparent BET Surface Area (m²/g) |

|---|---|---|---|

| Boronate ester-capped iron(II) clathrochelate | Suzuki-Miyaura polycross-coupling | Microporous network | Up to 593 |

| Boronate ester-capped iron(II) clathrochelate | Sonogashira-Hagihara polycross-coupling | Microporous network | Up to 593 |

The permanent porosity of iron-based coordination networks is a key feature for their application in gas adsorption and separation. researchgate.net The ability to design frameworks with specific pore sizes and chemical environments allows for the selective adsorption of certain gas molecules over others. Iron-containing MOFs have been extensively studied for their potential in environmental remediation, including the adsorption of various contaminants. acs.org

The porous structures, such as those with Brunauer-Emmett-Teller (BET) surface areas up to 593 m²/g, provide a high capacity for gas storage. researchgate.net By modifying the organic linkers or the synthesis conditions, the affinity of the framework for different gases can be tuned, making these materials promising candidates for applications like carbon capture, hydrogen storage, and the separation of industrial gases.

Precursor for Advanced Energy Storage Materials

Iron(II) acetate is an important precursor for synthesizing iron-based nanostructures that serve as anode materials for lithium-ion batteries and supercapacitors. sigmaaldrich.comrashdeep.com The performance of these energy storage devices is highly dependent on the properties of the electrode materials, such as their surface area, conductivity, and ion diffusion pathways.

Iron oxide nanoparticles synthesized from iron(II) acetate are particularly relevant in this context. sigmaaldrich.comrashdeep.com When incorporated into conductive matrices like carbon nanofibers, these nanoparticles can significantly enhance the capacitive performance of supercapacitors. sigmaaldrich.com The use of iron(II) acetate allows for the creation of nanostructured materials that can improve the energy and power density of batteries and supercapacitors. rashdeep.comnanografi.com The ongoing research in this area focuses on optimizing the synthesis of these advanced materials from precursors like iron(II) acetate to meet the increasing demands for efficient energy storage solutions.

Development of Iron-Based Anode Materials for Lithium-Ion Batteries

Iron oxides, such as magnetite (Fe₃O₄) and hematite (α-Fe₂O₃), are promising anode materials for lithium-ion batteries (LIBs) due to their high theoretical capacities (over 900 mAh g⁻¹), which significantly exceed that of traditional graphite (B72142) anodes (372 mAh g⁻¹). Iron(II) acetate tetrahydrate is a viable precursor for synthesizing these iron oxide nanostructures. The synthesis process typically involves the thermal decomposition or hydrolysis of the iron acetate precursor, followed by annealing to obtain the desired crystalline phase of iron oxide.

The resulting iron oxide nanoparticles, however, often suffer from poor electrical conductivity and significant volume changes during the charge-discharge cycles, leading to capacity fading. To address these issues, a common strategy is to create composites with carbonaceous materials. When iron(II) acetate is used as the precursor, the acetate anions can decompose to form an amorphous carbon coating on the iron oxide nanoparticles during the annealing process. This in-situ carbon coating enhances the electronic conductivity and helps to buffer the volume expansion, thereby improving the cycling stability and rate capability of the anode.

Research has shown that nanostructured Fe₃O₄ anodes can exhibit high reversible capacities. While specific studies detailing the use of the tetrahydrate form are limited, the performance of anodes derived from similar iron precursors provides insight into the expected electrochemical behavior. For instance, Fe₃O₄ nanoparticles, when integrated into an anode, can achieve high specific capacities and maintain good stability over numerous cycles.

| Material | Precursor Mentioned | Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycle Life | Coulombic Efficiency (%) |

|---|---|---|---|---|---|

| Fe₃O₄ Nanoparticles | Base Catalyzed Method | 857 (after 200 cycles) | 462 | Excellent stability over 200 cycles | ~99 |

| Fe₃O₄/rGO Composite | FeCl₂·4H₂O and FeCl₃·6H₂O | >1000 | 1C rate (~924 mA g⁻¹) | Stable cycling | Not specified |

| Fe₃O₄ Nanoclusters | Sonication Assisted Co-precipitation | ~1000 | 100 | Stable for at least 200 cycles | Almost 100 |

Engineering Iron-Containing Materials for Supercapacitor Applications

Iron oxides, particularly hematite (α-Fe₂O₃) and magnetite (Fe₃O₄), are also attractive electrode materials for supercapacitors due to their high theoretical specific capacitance, natural abundance, and low cost. Iron(II) acetate tetrahydrate can be effectively used as a precursor to synthesize these materials through methods like hydrothermal synthesis. This technique allows for the formation of nanostructured iron oxides with high surface areas, which is crucial for achieving high capacitance.

In a typical hydrothermal process, an aqueous solution of iron(II) acetate is heated in a sealed container, leading to the formation of iron oxide nanoparticles. The reaction parameters, such as temperature and time, can be tuned to control the particle size, morphology, and crystallinity of the final product, which in turn influences the electrochemical performance.

One study demonstrated the synthesis of α-Fe₂O₃ nanoparticles via a simple hydrothermal method using an iron(II) precursor. The resulting material exhibited excellent supercapacitive properties. The specific capacitance is a key metric for supercapacitor performance, and the α-Fe₂O₃ nanoparticles showed high values, along with remarkable cycling stability, retaining a large percentage of their initial capacitance after numerous charge-discharge cycles. bwise.kr

| Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) | Cycling Stability | Capacitance Retention (%) |

|---|---|---|---|

| 1 | 351.3 | After 1000 cycles | 92 |

| 2 | 231.8 | ||

| 3 | 211.1 | ||

| 4 | 195.7 | ||

| 5 | 152.3 |

The performance of these iron oxide-based supercapacitors is attributed to the pseudocapacitive nature of the material, which involves fast and reversible faradaic reactions at the electrode surface. The nanostructure of the material ensures a large number of active sites for these reactions to occur.

Synthesis of Iron-Containing Core-Shell Nanoparticles

Core-shell nanoparticles are advanced materials consisting of an inner core and an outer shell of a different material. This structure allows for the combination of distinct properties from the two components, leading to enhanced functionality. Iron(II) acetate tetrahydrate is a versatile precursor for the synthesis of the iron or iron oxide core in these nanoparticles.

A common example is the synthesis of Fe₃O₄@C (iron oxide core with a carbon shell) nanoparticles. In this process, iron(II) acetate can be decomposed under controlled conditions, often through a hydrothermal or solvothermal method in the presence of a carbon source like glucose. The iron acetate itself can also serve as a partial carbon source. The resulting Fe₃O₄ core provides magnetic properties, while the carbon shell offers several advantages:

Chemical Stability: The carbon shell protects the iron oxide core from oxidation and corrosion.

Enhanced Conductivity: It improves the electrical conductivity of the nanoparticles, which is beneficial for electrochemical applications.

Biocompatibility: A carbon shell can improve the biocompatibility of the nanoparticles for biomedical applications.

Dispersibility: It can prevent the agglomeration of the nanoparticles, leading to stable dispersions in various solvents.

Electrochemical Properties and Redox Chemistry

Cyclic Voltammetry Studies of Iron(II)acetatetetrahydrate Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. For iron(II) acetate (B1210297) complexes, CV provides insights into the electron transfer processes, stability of different oxidation states, and the kinetics of redox reactions. Studies on iron dissolution in acetate media have identified anodic peaks at approximately -0.59 V and -0.29 V, with corresponding reactivation peaks on the reverse scan, indicating complex electrochemical behavior at the electrode surface. researchgate.net

In cyclic voltammetry, the reversibility of a redox process is a key parameter. A chemically and electrochemically reversible process is characterized by a peak potential separation (ΔEp = |Epa - Epc|) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. For many iron(II)/iron(III) complexes, the redox couple approaches this Nernstian behavior, suggesting a stable and reversible one-electron transfer. utexas.edu For example, CV studies of certain iron(III) macrocyclic complexes show wave pairs with peak separations near 60 mV, indicative of a reversible process. utexas.edu

However, redox processes can also be quasi-reversible or irreversible. Irreversibility can arise from slow electron transfer kinetics or from chemical reactions that follow the electron transfer event. In such cases, the peak separation is larger than the ideal value, and the peak potentials may shift with the scan rate. The electrochemical behavior of iron complexes, including those with acetate ligands, can be influenced by the solvent, supporting electrolyte, and pH, which can affect the reversibility of the Fe(II)/Fe(III) transition. researchgate.net

The formal redox potential (E°') is a thermodynamic quantity that measures the tendency of a species to be oxidized or reduced. It is a crucial parameter determined from cyclic voltammetry, typically calculated as the average of the anodic and cathodic peak potentials (E°' = (Epa + Epc)/2) for a reversible system. The standard reduction potential for the aqueous Fe³⁺/Fe²⁺ couple is +0.77 V versus the Normal Hydrogen Electrode (NHE). thaiscience.info However, this value is significantly altered by the coordination environment. thaiscience.info The acetate ligand, like other organic ligands, influences the redox potential of the iron center. The formal potential provides a quantitative measure of how the ligand environment stabilizes one oxidation state over the other.

Below is a table of electrochemical data for various Iron(II) polypyridine complexes, illustrating how the ligand structure affects the redox potential.

| Complex | Epa (V) | Epc (V) | E°' (V) |

|---|---|---|---|

| [Fe(4,4'-dimethyl-2,2'-bipyridine)3]2+ | 0.54 | 0.48 | 0.51 |

| [Fe(3,4,7,8-tetramethyl-1,10-phenanthroline)3]2+ | 0.53 | 0.47 | 0.50 |

| [Fe(5-chloro-1,10-phenanthroline)3]2+ | 0.77 | 0.71 | 0.74 |

| [Fe(5-nitro-1,10-phenanthroline)3]2+ | 0.96 | 0.90 | 0.93 |

Data sourced from cyclic voltammograms of various Fe(II) polypyridine complexes. researchgate.netnih.gov

Electrochemical Band Gap Analysis and Correlation with Photophysical Properties

The electrochemical band gap of a coordination complex can be estimated from cyclic voltammetry data by determining the difference between the first oxidation and first reduction potentials. This gap is analogous to the HOMO-LUMO gap and provides insight into the electronic structure and photophysical properties of the molecule.

Research on iron-doped gallium oxide has shown that the introduction of iron can significantly reduce the optical band gap of the material. acs.org The presence of mixed Fe²⁺/Fe³⁺ valence states and specific electronic transitions associated with the iron centers contribute to this red shift in the absorption spectra. acs.org A reduction in the band gap from 4.56 eV to 3.34 eV was observed with just a small amount of iron doping. acs.org

This tuning of the band gap is critical for applications in photocatalysis and solar energy conversion. For example, an iron(III) complex with 8-hydroxyquinoline-5-sulfonic acid has been used as a sensitizer (B1316253) for the large band gap semiconductor TiO₂ in a dye-sensitized solar cell (DSSC). researchgate.net The complex absorbs light and injects an electron into the conduction band of the TiO₂, generating a photocurrent. The electrochemical properties of the iron complex, specifically the alignment of its ground and excited state redox potentials relative to the semiconductor's band edges, are critical for efficient device performance. researchgate.net This demonstrates a direct correlation between the electrochemically determined properties and the photophysical function of the iron complex.

Environmental Redox Chemistry of Iron Ii Species

Role of Aqueous Iron(II) and Ligand-Complexed Iron(II) in Environmental Systems